Superior BRD9 Inhibitory Potency: GNE-375 Achieves 5 nM IC50, Outperforming BI-7273, BI-9564, I-BRD9, and LP99
GNE-375 exhibits an IC50 of 5 nM against BRD9 in TR-FRET assays, representing a 3.8-fold improvement over BI-7273 (IC50 = 19 nM), a 15-fold improvement over BI-9564 (IC50 = 75 nM), a ~10-fold improvement over I-BRD9 (IC50 ≈ 50 nM), and a >1000-fold improvement over LP99 (Kd = 909 nM). This superior potency enables robust target engagement at lower concentrations, minimizing off-target liabilities [1].
| Evidence Dimension | BRD9 Inhibitory Potency (IC50 or Kd) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | BI-7273: IC50 = 19 nM; BI-9564: IC50 = 75 nM; I-BRD9: pIC50 = 7.3 (IC50 ≈ 50 nM); LP99: Kd = 909 nM |
| Quantified Difference | 3.8-fold to >1000-fold more potent |
| Conditions | TR-FRET or AlphaScreen biochemical assays |
Why This Matters
Higher potency allows for lower compound concentrations in cellular assays, reducing the risk of off-target effects and enabling more precise interrogation of BRD9-specific biology.
- [1] Crawford TD, Vartanian S, Côté A, Bellon S, Duplessis M, Flynn EM, Hewitt M, Huang HR, Kiefer JR, Murray J, Nasveschuk CG, Pardo E, Romero FA, Sandy P, Tang Y, Taylor AM, Tsui V, Wang J, Wang S, Zawadzke L, Albrecht BK, Magnuson SR, Cochran AG, Stokoe D. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance. Bioorg Med Chem Lett. 2017 Aug 1;27(15):3534-3541. View Source
